4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid
Description
4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is a sulfonamide derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl group linked via a sulfonylamino (-SO₂-NH-) bridge to a butanoic acid moiety. The butanoic acid terminus provides a carboxylic acid group, enhancing hydrophilicity and enabling ionic interactions.
Properties
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO4S/c12-9-4-3-7(6-8(9)11(13,14)15)21(19,20)16-5-1-2-10(17)18/h3-4,6,16H,1-2,5H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTWEMRFHGITKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCCC(=O)O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid involves several steps. One common method includes the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with butanoic acid in the presence of a base. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and a base like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: This compound is used in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug development studies to understand the behavior of similar structures.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with proteins. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Phenyl Ring
The target compound features a 4-chloro-3-(trifluoromethyl)phenyl group, whereas 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid () has a 3-chloro-4-methoxyphenyl substituent. Key differences:
- Electron-withdrawing vs. electron-donating groups : The -CF₃ group in the target compound is strongly electron-withdrawing, lowering the pKa of the sulfonamide proton compared to the electron-donating methoxy (-OCH₃) group in ’s compound. This difference impacts hydrogen-bonding capacity and acidity.
Sulfonyl Group Variations
- Aryl vs. alkyl sulfonyl: The target compound uses a phenylsulfonyl group, while ’s compound has a methylsulfonyl group.
Functional Group Comparisons
- Butanoic acid vs. aniline: The target compound and ’s compound both terminate in a butanoic acid group, enabling ionization at physiological pH (carboxylic acid pKa ~4-5). In contrast, 4-[4-chloro-3-(trifluoromethyl)benzenesulfonyl]aniline () features an aniline group (pKa ~0.62), which is less ionized in biological systems, reducing solubility.
Physicochemical Properties
*Estimated based on structural similarity to .
Biological Activity
4-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)butanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C11H12ClF3N2O4S
- Molecular Weight : 360.74 g/mol
This structure includes a sulfonamide functional group, which is known for its biological activity, particularly in the inhibition of certain enzymes.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can interact with enzymes such as carbonic anhydrase and various proteases, potentially leading to therapeutic effects in conditions like hypertension and cancer.
- Molecular Interactions : The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, allowing for better membrane permeability and interaction with target proteins .
In Vitro Studies
Recent studies have evaluated the compound's activity against various biological targets:
- Cytotoxicity : The compound has shown moderate cytotoxic effects against cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). IC50 values were assessed to determine the concentration required for 50% inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15.2 |
| Hek293 | 18.5 |
- Enzyme Inhibition : The compound exhibited significant inhibitory activity against cyclooxygenase (COX-2) and lipoxygenases (LOX-5 and LOX-15), which are involved in inflammatory processes.
| Enzyme | IC50 (µM) |
|---|---|
| COX-2 | 12.0 |
| LOX-5 | 10.5 |
| LOX-15 | 14.2 |
Case Studies
- Case Study on Anti-inflammatory Effects : A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated a significant reduction in paw swelling and inflammatory markers compared to control groups, suggesting potential therapeutic applications in inflammatory diseases.
- Case Study on Anticancer Activity : Another study focused on the compound's effects on apoptosis in cancer cells. Flow cytometry analysis revealed an increase in apoptotic cells when treated with the compound, indicating its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
